

Application Note and Protocol: Synthesis of 2-Hydroxy-5-methylacetophenone via Fries Rearrangement

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Compound of Interest

Compound Name: **2-Hydroxy-5-methylacetophenone**

Cat. No.: **B074881**

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This document provides a comprehensive guide to the experimental setup for the Fries rearrangement of p-cresyl acetate to synthesize **2-Hydroxy-5-methylacetophenone**. This hydroxyaryl ketone is a valuable intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.[\[1\]](#)

The Fries rearrangement is a well-established organic reaction that involves the transformation of a phenolic ester into a hydroxy aryl ketone, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl_3).[\[2\]](#) The reaction proceeds through the migration of the acyl group from the phenolic oxygen to the aromatic ring, yielding a mixture of ortho and para isomers.[\[2\]](#) [\[3\]](#) The regioselectivity of this rearrangement is significantly influenced by reaction conditions, particularly temperature.[\[2\]](#) Lower temperatures tend to favor the formation of the para product, while higher temperatures favor the ortho product.[\[2\]](#)[\[4\]](#)

Data Presentation

The following table summarizes the quantitative data for the synthesis of **2-Hydroxy-5-methylacetophenone** from p-cresyl acetate via a solvent-free Fries rearrangement.

Parameter	Value
Starting Material	p-Cresyl Acetate
Volume of Starting Material	50 ml
Catalyst	Anhydrous Aluminum Chloride (AlCl_3)
Mass of Catalyst	120 g
Reaction Temperature	120°C
Reaction Time	45 minutes
Product	2-Hydroxy-5-methylacetophenone
Yield	38 g
Melting Point	50°C

Experimental Protocol

This protocol details the laboratory-scale synthesis of **2-Hydroxy-5-methylacetophenone**.

Materials:

- p-Cresyl acetate (50 ml)
- Anhydrous aluminum chloride (AlCl_3) (120 g)[\[5\]](#)
- Ice cold water
- Dilute Hydrochloric Acid (HCl)
- Glacial acetic acid (for purification)

Equipment:

- Round-bottom flask
- Oil bath with heating and stirring capabilities

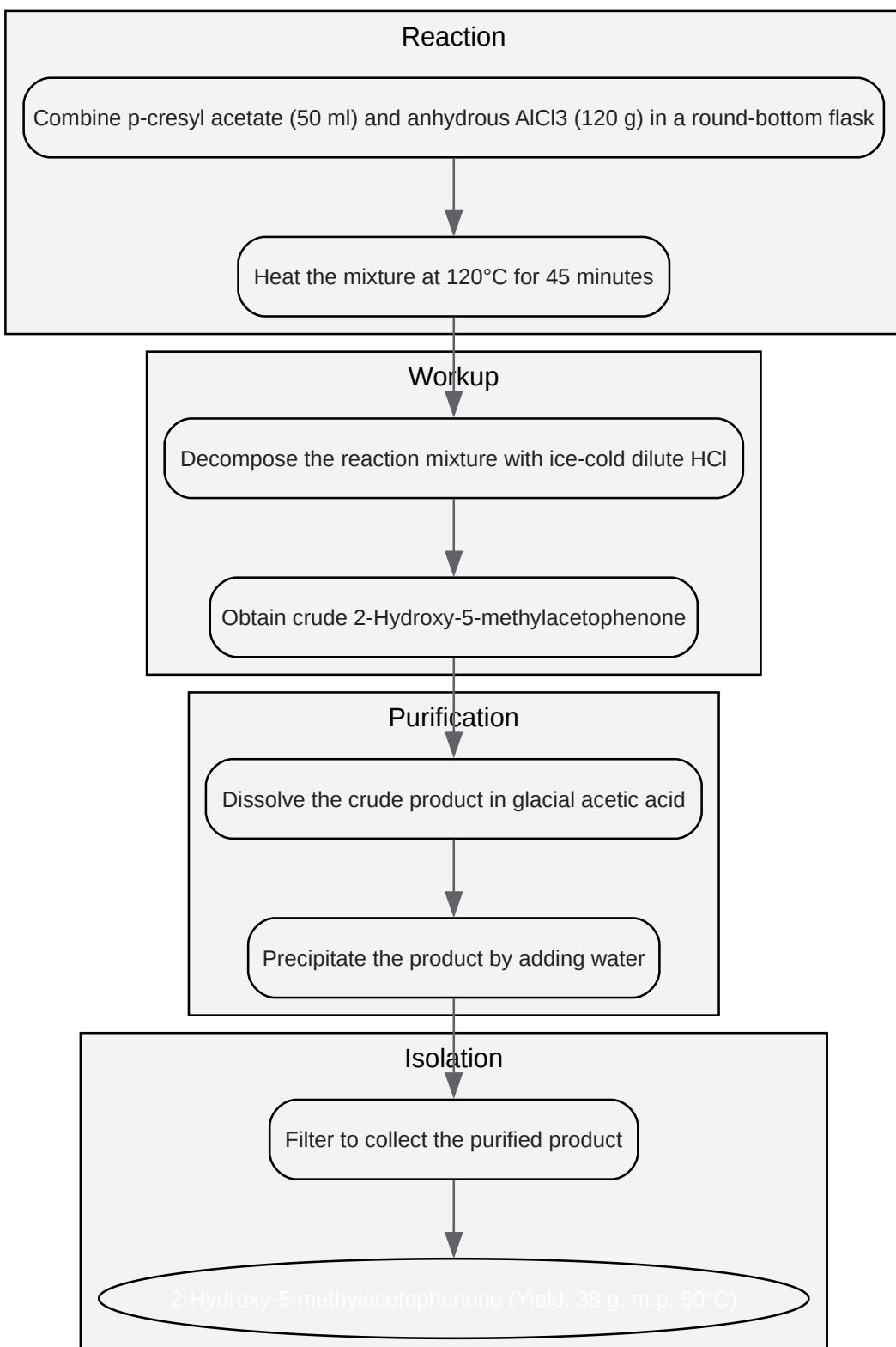
- Condenser
- Beaker
- Buchner funnel and filter flask
- Apparatus for crystallization

Procedure:

- Reaction Setup: In a round-bottom flask, combine 50 ml of p-cresyl acetate and 120 g of anhydrous aluminum chloride.[5]
- Heating: Heat the reaction mixture in an oil bath to 120°C for 45 minutes.[5]
- Workup: After the reaction is complete, carefully decompose the reaction mixture by adding it to ice-cold water containing a small amount of hydrochloric acid. This will produce a crude ketone product.[5]
- Purification: The crude product can be purified by dissolving it in glacial acetic acid and then allowing the solution to slowly precipitate the purified product with the addition of water.[5]
- Isolation: Collect the resulting greenish-white solid product by filtration. The expected yield is approximately 38 g, with a melting point of 50°C.[5]

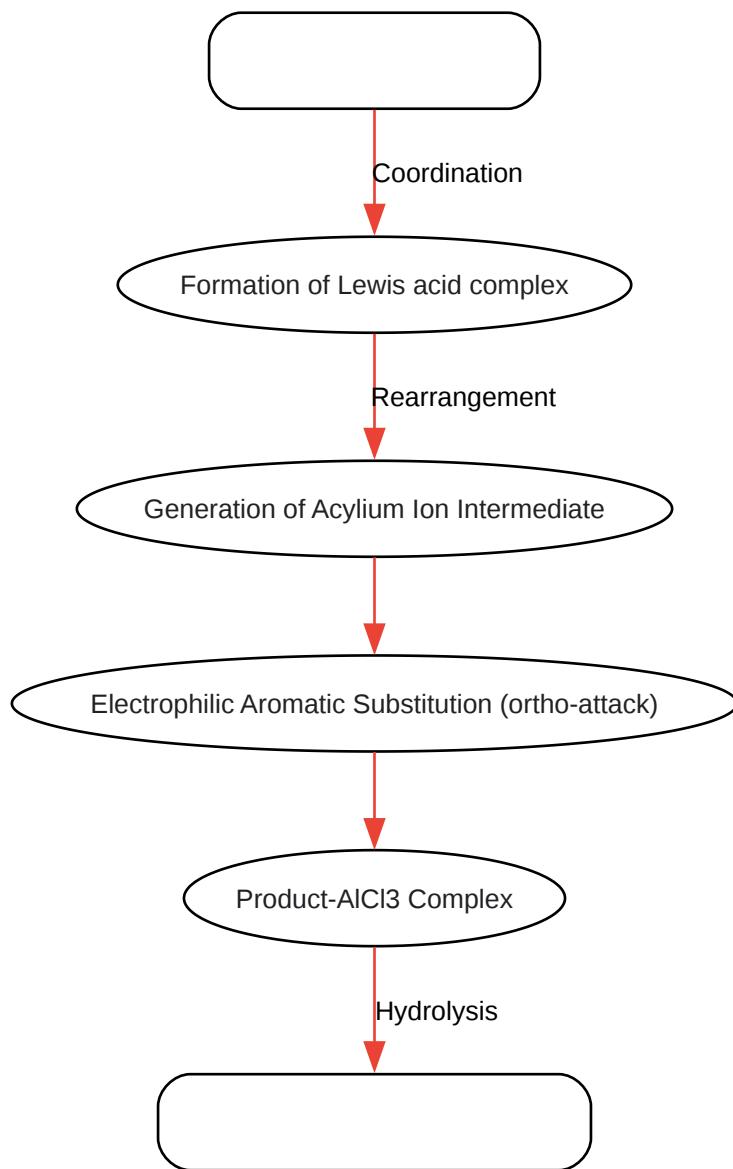
Visualizations

Experimental Workflow Diagram:

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Caption: Experimental workflow for the synthesis of **2-Hydroxy-5-methylacetophenone**.

Reaction Mechanism Diagram:



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Caption: Simplified mechanism of the Fries rearrangement.

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